![molecular formula C6H3FN2S B107291 5-Fluorobenzo-[2,1,3]-thiadiazole CAS No. 17821-75-9](/img/structure/B107291.png)

5-Fluorobenzo-[2,1,3]-thiadiazole

Vue d'ensemble

Description

5-Fluorobenzo-[2,1,3]-thiadiazole is a chemical compound that is part of the benzothiazole family . Benzothiazoles are privileged scaffolds in the field of synthetic and medicinal chemistry. Their derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making them vital for the investigation of novel therapeutics .

Synthesis Analysis

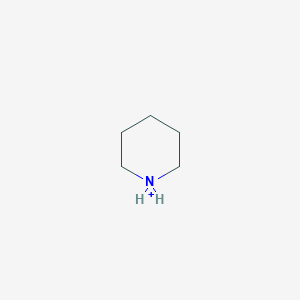

The synthesis of 2-arylbenzothiazoles, which includes 5-Fluorobenzo-[2,1,3]-thiadiazole, has been extensively studied . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazoles suitable scaffolds in pharmaceutical chemistry . Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles .Applications De Recherche Scientifique

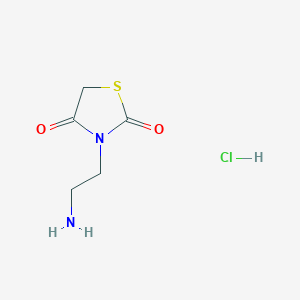

Fluorogenic Reagent for Aminothiols Detection

5-Fluorobenzo-[2,1,3]-thiadiazole: has been utilized as a fluorogenic reagent for the detection of aminothiols. Aminothiols, such as cysteine and homocysteine, are important biomarkers for various diseases. The compound’s reactivity allows for a faster reaction at room temperature compared to other reagents, which require higher temperatures and longer reaction times .

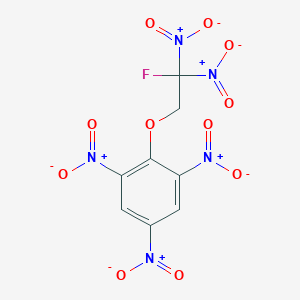

Nonlinear Optics

The introduction of fluorine into the benzothiadiazole backbone has been shown to effectively tune the crystal packing styles of derivatives to a noncentrosymmetric system. This is crucial for effective second-order nonlinear optical (NLO) responses, which are important in the field of light-matter interactions .

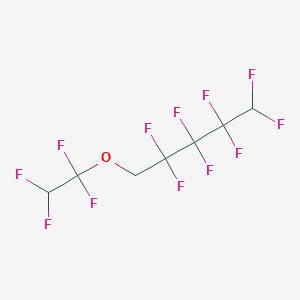

Organic Electronics

Benzothiadiazole derivatives, including 5-fluoro-2,1,3-benzothiadiazole , play a significant role in organic electronics due to their excellent photoelectric properties. They are used in the construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Organic Semiconductor Synthesis

This compound serves as a monomer for the synthesis of polymers used in high power conversion efficiency organic solar cells and high mobility organic field-effect transistors (OFETs). The fluorination of the polymer lowers the HOMO level, resulting in high open-circuit voltages .

Fluorescent Probes in Chemical Biology

5-Fluorobenzo-[2,1,3]-thiadiazole: derivatives are used in the synthesis of fluorescent probes, which are powerful tools in chemical biology. These probes are used for subcellular localization and studying the mechanisms of action of bioactive compounds, contributing to drug discovery and cell imaging applications .

Photovoltaic Devices

The compound is also a building block for organic semiconductor synthesis in applications such as light-emitting diodes and photovoltaic devices. Its strong electron-withdrawing ability is leveraged to improve the electronic properties of the resulting materials .

Mécanisme D'action

Target of Action

Similar compounds such as fluorouracil, a pyrimidine analog, are known to target thymidylate synthase, an enzyme crucial for dna synthesis .

Mode of Action

Fluorouracil, a related compound, is thought to bind the deoxyribonucleotide of the drug (fdump) and the folate cofactor, n5–10-methylenetetrahydrofolate, to thymidylate synthase (ts) to form a covalently bound ternary complex . This interaction inhibits the function of TS, thereby disrupting DNA synthesis.

Biochemical Pathways

It’s worth noting that benzothiazole derivatives have been found to exhibit a wide range of pharmacological properties, indicating their involvement in various biochemical pathways .

Pharmacokinetics

Similar fluorogenic reagents have been studied, and it was found that they react with thiols under milder conditions and during a time period of about 15 minutes .

Result of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-inflammatory effects .

Action Environment

It’s worth noting that the reaction conditions can significantly affect the reactivity of similar fluorogenic reagents .

Propriétés

IUPAC Name |

5-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZHAYNBUMVVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371953 | |

| Record name | 5-Fluorobenzo-[2,1,3]-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzo-[2,1,3]-thiadiazole | |

CAS RN |

17821-75-9 | |

| Record name | 5-Fluorobenzo-[2,1,3]-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17821-75-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

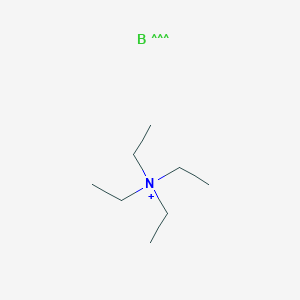

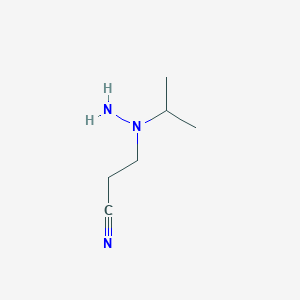

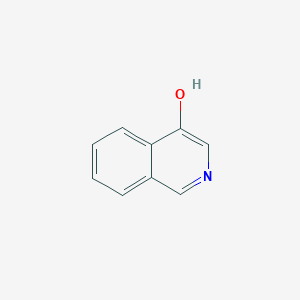

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-fluoro-2,1,3-benzothiadiazole a popular choice in designing donor polymers for organic solar cells?

A1: FBT is favored for its electron-deficient nature, which makes it suitable for creating donor-acceptor (D-A) conjugated polymers. When paired with electron-rich donor units, FBT contributes to a narrowed band gap in the resulting polymer, enhancing light absorption in the visible region and improving the efficiency of solar energy harvesting. [, , , , ]

Q2: How does the incorporation of fluorine into the benzothiadiazole unit affect the properties of the polymer?

A2: The introduction of fluorine leads to several beneficial effects. First, it lowers the highest occupied molecular orbital (HOMO) level of the polymer, increasing the open-circuit voltage (Voc) in OSC devices, which ultimately enhances device efficiency. [, , ] Second, it can improve the planarity and packing of the polymer chains, leading to increased charge carrier mobility. [, ] Finally, it can impact the morphology of the active layer in OSCs, improving the blend film's nanoscale phase separation and charge transport properties. [, ]

Q3: What is the impact of molecular weight on the performance of polymers containing 5-fluoro-2,1,3-benzothiadiazole?

A3: Research has shown that higher molecular weight polymers incorporating FBT can exhibit enhanced performance in both OSCs and OFETs. Higher molecular weight often leads to improved charge carrier mobility due to longer polymer chains facilitating better charge transport. In OSCs, this translates to higher short-circuit current density (Jsc) and overall power conversion efficiency (PCE). []

Q4: How does the regioregularity of the polymer backbone affect the properties of materials containing 5-fluoro-2,1,3-benzothiadiazole?

A4: Regioregularity refers to the specific orientation of repeating units within a polymer chain. When FBT is incorporated into a thiophene-based polymer with controlled regioregularity, it influences the dipole moment and interchain stacking. Regioregular polymers with FBT typically exhibit tighter interchain stacking, leading to improved charge transport and enhanced power conversion efficiencies in OSC devices. []

Q5: Beyond organic solar cells, what other applications are being explored for polymers containing 5-fluoro-2,1,3-benzothiadiazole?

A5: FBT-containing polymers are also being investigated for use in organic field-effect transistors (OFETs) [] and polymer light-emitting diodes (PLEDs). [] In PLEDs, FBT-based conjugated polyelectrolytes can be used as interlayers to improve electron injection and hole-blocking properties, leading to enhanced device efficiency and faster response times. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.